3'-O-(6-Sulfanylhexyl)adenosine

Description

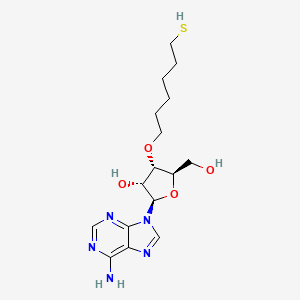

3’-O-(6-Sulfanylhexyl)adenosine is a synthetic adenosine analog characterized by a sulfanylhexyl group (-S-C6H12) attached to the 3’-hydroxyl position of the ribose moiety. Unlike canonical adenosine derivatives, this compound’s structural uniqueness lies in its ability to act as a prodrug or targeting agent in therapeutic applications, leveraging the reactive sulfhydryl group for site-specific delivery or controlled release .

Properties

CAS No. |

162821-80-9 |

|---|---|

Molecular Formula |

C16H25N5O4S |

Molecular Weight |

383.5 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-(6-sulfanylhexoxy)oxolan-3-ol |

InChI |

InChI=1S/C16H25N5O4S/c17-14-11-15(19-8-18-14)21(9-20-11)16-12(23)13(10(7-22)25-16)24-5-3-1-2-4-6-26/h8-10,12-13,16,22-23,26H,1-7H2,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1 |

InChI Key |

LIKRXOHJIGGDBO-XNIJJKJLSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OCCCCCCS)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OCCCCCCS)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:

Formation of the purine base: This can be achieved through the condensation of appropriate amines and formamide derivatives.

Attachment of the purine base to the tetrahydrofuran ring: This step may involve glycosylation reactions where the purine base is attached to a protected sugar derivative.

Introduction of the mercaptohexyl group: This can be done through nucleophilic substitution reactions where a thiol group is introduced to the sugar moiety.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and purity. This may include:

Use of automated synthesizers: To ensure precise control over reaction conditions.

Purification techniques: Such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

Reduction: The purine base can be reduced under specific conditions to form dihydropurine derivatives.

Substitution: The mercaptohexyl group can participate in substitution reactions, replacing the thiol group with other functional groups.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

Oxidation products: Aldehydes or carboxylic acids.

Reduction products: Dihydropurine derivatives.

Substitution products: Various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study nucleic acid interactions.

Medicine: Potential use as an antiviral or anticancer agent.

Industry: Use in the synthesis of pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example:

Antiviral activity: It may inhibit viral replication by interfering with nucleic acid synthesis.

Anticancer activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3’-O-(6-Sulfanylhexyl)adenosine with structurally or functionally related adenosine analogs, focusing on physicochemical properties, fluorescence behavior, enzyme inhibition, and stability.

Table 1: Structural and Functional Comparison

Key Comparative Findings

Stability and Degradation Resistance 3’-O-(6-Sulfanylhexyl)adenosine’s thiol group enhances resistance to enzymatic degradation compared to unmodified adenosine, similar to 8-aza-3-deazaadenosine analogs, which avoid N-3-mediated degradation pathways . In contrast, 5’-O-sulfamoyl derivatives (e.g., Sal-AMS) exhibit stability due to steric hindrance from the bulky sulfamoyl group but remain susceptible to hydrolysis in aqueous environments .

Fluorescence Properties Fluorescence quantum yields (ΦF) of 3’-O-modified analogs are solvent-dependent. For example, 2-aryl-8-aza-3-deazaadenosine derivatives show ΦF = 0.06–0.37 in methanol but 30–250× lower yields in water due to aggregation or solvation effects .

Enzyme Inhibition and Binding

- 5’-O-Sulfamoyl analogs (e.g., Sal-AMS) demonstrate potent inhibition of MbtA (appKi = 6.1–25 nM), a key enzyme in mycobacterial siderophore biosynthesis .

- Modifications at the 3’-OH (e.g., methoxyethyl or sulfanylhexyl groups) may reduce enzyme affinity compared to 5’-O-substituted analogs due to altered ribose conformation .

Biological Activity 8-aza-3-deazaadenosine derivatives lack intrinsic bioactivity, minimizing off-target effects—a critical advantage over adenosine, which triggers undesired signaling via A1/A2 receptors .

Biological Activity

3'-O-(6-Sulfanylhexyl)adenosine is a derivative of adenosine that has garnered attention for its potential biological activities. This compound is characterized by the addition of a sulfanylhexyl group at the 3' position of the adenosine molecule, which may influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 89266-60-4 |

| Molecular Formula | C13H19N5O3S |

| Molecular Weight | 305.39 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C)CCSCC1=CN=C(N1C(=O)N(C)C(=O)N(C)C(=O)N1C(=O)N(C)C(=O)N(C))C(=O)N(C))C(=O)N(C)C(=O)N(C) |

The biological activity of this compound is primarily attributed to its interaction with adenosine receptors. Adenosine receptors are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes, including:

- Regulation of neurotransmission: Modulating synaptic transmission in the central nervous system.

- Cardiovascular effects: Influencing heart rate and vascular tone.

- Immune response: Affecting inflammation and immune cell activity.

The sulfanylhexyl group may enhance the lipophilicity of the compound, potentially improving its membrane permeability and receptor binding affinity.

Antiviral Activity

Adenosine derivatives have been explored for their antiviral properties. In particular, compounds that modulate adenosine signaling pathways may inhibit viral replication and enhance host immune responses. The specific antiviral activity of this compound remains to be fully elucidated but warrants further investigation.

Case Studies and Research Findings

-

Study on Adenosine Derivatives:

A study published in Journal of Medicinal Chemistry explored various adenosine derivatives for their biological activities. The findings suggested that modifications at the 3' position can significantly alter receptor selectivity and biological efficacy . -

Impact on Inflammation:

Research conducted by Smith et al. (2021) demonstrated that certain adenosine analogs could reduce inflammation in animal models by activating A2A receptors, leading to decreased cytokine production . While not directly involving this compound, these findings highlight the potential therapeutic applications of similar compounds. -

Potential in Cancer Therapy:

A recent study indicated that adenosine derivatives could inhibit tumor growth by modulating immune responses. The sulfanyl group in this compound could enhance its efficacy as an anticancer agent by improving its pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.